Cupressuflavone

Übersicht

Beschreibung

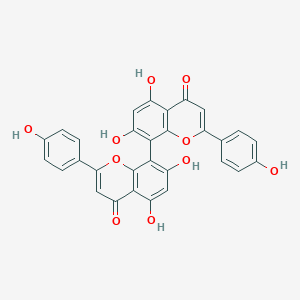

Cupressuflavone is a biflavonoid compound obtained by the oxidative coupling of two molecules of apigenin, resulting in a bond between positions C-8 of the two chromene rings. It is isolated from various plants, including Cupressus sempervirens and Juniperus occidentalis. This compound exhibits notable free radical scavenging and antielastase activities .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Cupressuflavone can be synthesized through the Ullmann synthesis, which involves the coupling of two apigenin molecules. The reaction conditions typically include the use of a copper catalyst and a base, such as potassium carbonate, in a polar solvent like dimethyl sulfoxide. The reaction is carried out at elevated temperatures to facilitate the coupling process .

Industrial Production Methods: Industrial production of this compound may involve the extraction from natural sources, such as the leaves of Cupressus sempervirens. The extraction process includes solvent extraction followed by purification using chromatographic techniques like high-performance liquid chromatography (HPLC). The purified compound is then isolated and characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) .

Analyse Chemischer Reaktionen

Types of Reactions: Cupressuflavone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones.

Reduction: Reduction reactions can convert it to dihydro derivatives.

Substitution: It can undergo substitution reactions, particularly at the hydroxyl groups.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Reagents like acyl chlorides or alkyl halides in the presence of a base.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .

Wissenschaftliche Forschungsanwendungen

Chemistry Applications

Cupressuflavone serves as a chemotaxonomic marker for identifying Cupressus species. It is instrumental in studying biflavonoid structures and their classification within plant taxonomy. The compound's unique chemical properties facilitate the exploration of flavonoid interactions and their structural characteristics, which are crucial for understanding plant biochemistry and ecology.

Antioxidant Properties

This compound exhibits notable free radical scavenging activity , making it valuable in studies related to oxidative stress and aging. Its ability to neutralize free radicals positions it as a potential candidate for further research into age-related diseases and conditions exacerbated by oxidative damage.

Anti-inflammatory Effects

Research has demonstrated that this compound possesses anti-inflammatory properties. A study indicated that it significantly inhibited paw edema in mice models, showcasing its potential to reduce inflammation through modulation of pro-inflammatory mediators such as prostaglandin E2 and cytokines . The compound was effective at various dosages, exhibiting dose-dependent responses in pain relief and inflammation reduction.

Neuroprotective Potential

Recent investigations have focused on the neuroprotective effects of this compound, particularly in drug delivery systems aimed at enhancing brain bioavailability. Formulations utilizing self-nanoemulsifying drug delivery systems have shown promise in improving the pharmacokinetics of this compound when administered intranasally, thereby targeting neurological disorders more effectively .

Anti-cancer Properties

This compound's potential as an anti-cancer agent is being explored due to its ability to modulate cellular pathways involved in tumorigenesis. Preliminary studies suggest that it may inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines, warranting further investigation into its mechanisms of action .

Analgesic Activity

The analgesic properties of this compound have been documented through various experimental models, where it demonstrated comparable efficacy to standard analgesics like diclofenac sodium. This suggests its potential use in pain management therapies .

Industrial Applications

In the industrial sector, this compound is utilized in developing natural product-based therapies and as a standard for analytical methods aimed at quantifying biflavonoids. Its presence in herbal formulations highlights its importance in the pharmaceutical industry, particularly for products targeting inflammatory and oxidative stress-related conditions .

Table 1: Summary of Biological Activities of this compound

Case Study: Anti-inflammatory Effects

A study conducted on mice demonstrated that this compound significantly reduced paw edema induced by carrageenan at doses of 40 mg/kg to 160 mg/kg, achieving up to 64% inhibition at the highest dose, alongside reductions in plasma levels of inflammatory cytokines .

Wirkmechanismus

Cupressuflavone exerts its effects through various mechanisms:

Antioxidant Activity: It scavenges free radicals, thereby protecting cells from oxidative damage.

Enzyme Inhibition: It inhibits leukocyte elastase, reducing inflammation.

Signal Transduction Modulation: It interferes with signaling pathways such as the ERK1-2/p38/NFκB pathway, which are involved in cell proliferation and inflammation.

Vergleich Mit ähnlichen Verbindungen

Cupressuflavone is unique among biflavonoids due to its specific structure and biological activities. Similar compounds include:

Amentoflavone: Another biflavonoid with similar antioxidant and anti-inflammatory properties.

Hinokiflavone: Known for its anti-cancer properties and ability to modulate pre-mRNA splicing.

Robustaflavone: Exhibits anti-viral, anti-inflammatory, and anti-cancer activities

This compound stands out due to its potent free radical scavenging and enzyme inhibitory activities, making it a valuable compound in various scientific and industrial applications.

Biologische Aktivität

Cupressuflavone (CUF), a biflavonoid primarily isolated from the Cupressus species, has garnered significant attention due to its diverse biological activities. This article explores its anti-inflammatory, analgesic, neuroprotective, and anticancer properties, supported by recent research findings and case studies.

Chemical Structure and Properties

This compound is a dimeric flavonoid characterized by its unique structure, which consists of two flavonoid units linked by a carbon-carbon bond. Its chemical formula is , and it exhibits various pharmacological effects attributed to its antioxidant properties and ability to modulate multiple signaling pathways.

Anti-inflammatory and Analgesic Activities

Recent studies have demonstrated that this compound possesses significant anti-inflammatory and analgesic properties. In one study, CUF was evaluated in various animal models:

- Analgesic Effect : In acetic acid-induced writhing and hot plate models in mice, CUF showed a dose-dependent inhibition of writhing (25%, 48%, and 62% at doses of 40, 80, and 160 mg/kg respectively), comparable to diclofenac sodium (100 mg/kg) .

- Anti-inflammatory Effect : In carrageenan-induced paw edema models, CUF significantly reduced paw swelling by 55%, 60%, and 64% at the same doses. It also decreased plasma levels of pro-inflammatory mediators such as PGE2, TNF-α, IL-1β, and IL-6 .

Neuroprotective Effects

This compound has been investigated for its neuroprotective potential. A study on rats subjected to cerebral ischemia revealed that CUF administration improved neurological deficits and motor coordination. The underlying mechanisms included:

- Antioxidant Enhancement : Increased brain antioxidant levels.

- Cytokine Reduction : Decreased serum inflammatory cytokines.

- Signaling Pathway Modulation : Suppression of the HMGB1/TLR-4 pathway .

This suggests that CUF could be a promising candidate for preventing or treating cerebral stroke.

Anticancer Properties

The anticancer effects of this compound have also been explored. A study focusing on prostate cancer cells (PC-3) demonstrated:

- Cytotoxicity : CUF exhibited high selectivity towards cancer cells with an IC50 value of 19.9 μM, significantly lower than the standard drug etoposide (IC50 = 61 μM) .

- Mechanisms of Action : The compound induced cell cycle arrest and apoptosis in cancer cells, highlighting its potential as an anticancer agent .

Summary of Biological Activities

Eigenschaften

IUPAC Name |

8-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-8-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H18O10/c31-15-5-1-13(2-6-15)23-11-21(37)25-17(33)9-19(35)27(29(25)39-23)28-20(36)10-18(34)26-22(38)12-24(40-30(26)28)14-3-7-16(32)8-4-14/h1-12,31-36H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LADPNODMUXOPRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)C4=C(C=C(C5=C4OC(=CC5=O)C6=CC=C(C=C6)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H18O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80415153 | |

| Record name | Cupressuflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80415153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

538.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3952-18-9 | |

| Record name | Cupressuflavone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3952-18-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cupressuflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80415153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.